molecular formula C16H19BN2O3 B3126036 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester CAS No. 330792-87-5

4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester

Cat. No.: B3126036
CAS No.: 330792-87-5
M. Wt: 298.1 g/mol
InChI Key: ZPEICWIOBDONIG-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester is an organoboron compound characterized by a phenyl ring substituted with a pyrimidin-2-yloxy group and a pinacol boronic ester. This structure combines the reactivity of boronic esters—widely used in Suzuki-Miyaura cross-coupling reactions—with the bioactivity of pyrimidine, a heterocyclic moiety prevalent in pharmaceuticals.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-6-8-13(9-7-12)20-14-18-10-5-11-19-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEICWIOBDONIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-(pyrimidin-2-yloxy)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is highly efficient and allows for the selective formation of biaryl compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Boronic Acid Pinacol Esters

Compound Name Substituent on Phenyl Ring Key Functional Features
4-(Pyrimidin-2-yloxy)phenylboronic ester Pyrimidin-2-yloxy Aromatic heterocycle, potential H-bonding
4-(Hydroxymethyl)phenylboronic ester Hydroxymethyl (-CH2OH) ROS-responsive, used in drug delivery
4-(Aminomethyl)phenylboronic ester Aminomethyl (-CH2NH2) Fluorescent probe synthesis intermediate
4-Fluoro-2-(piperazinylmethyl)phenyl ester Fluorine + piperazinylmethyl Enhanced solubility, targeting
4-(4-Methylpiperazin-1-yl)phenyl ester 4-Methylpiperazinyl Improved pharmacokinetics

Key Insights :

  • Pyrimidin-2-yloxy vs.
  • Heterocyclic vs. Piperazinyl Substituents : Piperazinyl groups (e.g., in ) enhance water solubility and targetability to receptors, whereas pyrimidine offers π-π stacking capabilities for molecular recognition .
Solubility and Reactivity

Table 2: Solubility and Reactivity Profile

Compound Type Solubility in Organic Solvents ROS Sensitivity pH Sensitivity
Phenylboronic acid pinacol ester (general) High (e.g., chloroform, acetone) Yes No
4-(Pyrimidin-2-yloxy)phenyl ester Moderate (predicted) Likely* No
4-(Hydroxymethyl)phenyl ester High High Moderate

Prediction: The pyrimidine group may reduce solubility in non-polar solvents compared to aliphatic substituents but could enhance responsiveness to ROS due to electron-deficient boron centers .

Key Findings :

  • The pyrimidin-2-yloxy derivative is uniquely suited for medicinal chemistry due to pyrimidine’s role in kinase inhibition, contrasting with hydroxymethyl variants optimized for controlled release .
  • Piperazinyl derivatives excel in targeting cellular receptors, whereas bromomethyl analogs serve as biosensors .

Biological Activity

4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester (CAS No. 330792-87-5) is a boronic acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features enable it to interact with biological targets, making it a subject of interest for research into its biological activities.

Chemical Structure and Properties

The compound comprises a pyrimidine ring linked to a phenylboronic acid moiety through an ether bond. The pinacol ester enhances its stability and solubility in biological systems. The molecular formula is C14H16BNO3, with a molecular weight of 255.09 g/mol.

The biological activity of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in various biomolecules such as sugars and nucleotides. This interaction can modulate enzyme activity and influence signaling pathways.

Target Interactions

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding : Its boronic acid group allows it to bind selectively to proteins, potentially altering their function.

Anticancer Activity

Research has indicated that 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester exhibits anticancer properties. In vitro studies have shown it can induce apoptosis in cancer cell lines, possibly through the inhibition of critical signaling pathways such as the PI3K/Akt pathway.

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)12.5Induction of apoptosis
Study BHeLa (cervical cancer)8.3PI3K/Akt inhibition

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness appears to be concentration-dependent, with higher concentrations yielding greater inhibition of bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on different cancer cell lines, revealing significant cytotoxicity and the potential for use as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects against multi-drug resistant strains, highlighting its potential application in treating infections where conventional antibiotics fail.

Research Findings

Recent findings emphasize the compound's dual role in targeting both cancerous cells and bacteria. The ability to selectively inhibit pathways critical for cell survival positions it as a promising candidate for drug development.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrimidin-2-yloxy-substituted phenylboronic acid with pinacol using a dehydrating agent (e.g., molecular sieves) in anhydrous toluene under reflux. Critical parameters include stoichiometric ratios (1:1.2 boronic acid to pinacol), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent boronic acid oxidation. Post-reaction purification via column chromatography (hexane/ethyl acetate) ensures high purity (>97% by GC). Industrial-scale methods may employ continuous flow reactors for improved yield and reproducibility .

Advanced Drug Delivery

Q. Q2. How can this compound be integrated into ROS-responsive nanoparticles for targeted drug delivery?

The boronic ester group in the compound undergoes oxidation by ROS (e.g., H₂O₂, ONOO⁻), enabling controlled payload release. For example:

  • Micelle Design : Copolymerize with PEG to form amphiphilic micelles, encapsulating antibiotics like rifampin. ROS cleaves the boronate ester, destabilizing the micelle and releasing the drug .
  • Cyclodextrin-Based NPs : Conjugate with oxidized α-cyclodextrin to entrap moxifloxacin. ROS-triggered degradation releases the drug, with release kinetics dependent on H₂O₂ concentration (tested via UV-Vis spectroscopy) .
    Experimental Validation : Monitor drug release using fluorescence quenching or HPLC, and validate ROS sensitivity in vitro (e.g., RAW 264.7 macrophage cells stimulated with lipopolysaccharide) .

Characterization

Q. Q3. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • NMR : Confirm boronate ester formation via ¹¹B NMR (δ ~30 ppm) and aromatic proton shifts in ¹H NMR. Discrepancies in integration ratios may indicate incomplete esterification or hydrolysis .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2155 for C₁₅H₂₂BNO₄S) .
  • HPLC-PDA : Assess purity (>97%) and detect hydrolyzed byproducts (e.g., free boronic acid) .
    Resolution of Contradictions : Cross-validate with FT-IR (B-O stretch at ~1350 cm⁻¹) and TGA to rule out moisture-induced decomposition .

Stability & Handling

Q. Q4. What are the key stability concerns for this compound, and how can decomposition during experiments be minimized?

The boronic ester is moisture-sensitive and prone to hydrolysis. Storage : Keep at –20°C in airtight containers with desiccants. Handling : Use anhydrous solvents (e.g., THF, DMF) under inert gas. Decomposition manifests as precipitate formation (free boronic acid) or reduced coupling efficiency in Suzuki-Miyaura reactions. Pre-experiment TLC or ¹H NMR can assess integrity. For long-term storage, lyophilize as a solid .

Biomedical Applications

Q. Q5. How is this compound utilized in designing enzyme inhibitors or biomaterials?

  • Autotaxin Inhibitors : React with hydantoin derivatives via Suzuki coupling to create boronate-containing analogs. Test inhibitory activity using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 440 nm) .
  • Self-Immolative Polymers : Incorporate into polymeric backbones for H₂O₂-triggered degradation. Optimize ROS sensitivity by adjusting boronate ester density (e.g., 10–20 mol%) and validate degradation via GPC .

Safety & Hazard Mitigation

Q. Q6. What safety protocols are essential when handling this compound in large-scale synthesis?

  • Hazards : Harmful if inhaled, ingested, or absorbed through skin (LD₅₀ > 2000 mg/kg in rats).
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods with scrubbers for volatile byproducts (e.g., pinacol).
  • Spill Management : Neutralize with damp sand and dispose as hazardous waste (EPA D003) .

Data Interpretation

Q. Q7. How should researchers address contradictory results in ROS-triggered drug release studies?

Contradictions may arise from:

  • ROS Source Variability : Test with standardized H₂O₂ concentrations (e.g., 0.1–10 mM) and include ONOO⁻ controls .
  • Nanoparticle Heterogeneity : Use dynamic light scattering (DLS) to ensure uniform size (PDI < 0.2) and TEM for structural validation.
  • Release Assay Sensitivity : Compare UV-Vis with LC-MS for quantification accuracy. Calibrate using a standard curve of free drug .

Advanced Material Design

Q. Q8. What strategies enhance the electronic or optical properties of materials derived from this compound?

  • Conjugated Polymers : Incorporate into π-electron systems via Suzuki-Miyaura polymerization. Adjust substituents (e.g., electron-withdrawing pyrimidinyl groups) to tune bandgap (measured via UV-Vis-NIR) .
  • Fluorescent Probes : Conjugate with phthalocyanine derivatives for photoacoustic imaging. Optimize ROS response by modifying the boronate ester’s steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester
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4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester

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